molecular formula C12H18N2O3 B14217066 6-(3-Nitroanilino)hexan-1-ol CAS No. 823829-20-5

6-(3-Nitroanilino)hexan-1-ol

Cat. No.: B14217066
CAS No.: 823829-20-5
M. Wt: 238.28 g/mol
InChI Key: SLROBAITAOMGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitroanilino)hexan-1-ol is a synthetic organic compound featuring a hexan-1-ol backbone substituted with a 3-nitroanilino group (-NH-C₆H₄-NO₂) at the sixth carbon. This structure combines the hydrophobicity of the aliphatic chain with the electron-withdrawing nitro group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

823829-20-5

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

6-(3-nitroanilino)hexan-1-ol

InChI

InChI=1S/C12H18N2O3/c15-9-4-2-1-3-8-13-11-6-5-7-12(10-11)14(16)17/h5-7,10,13,15H,1-4,8-9H2

InChI Key

SLROBAITAOMGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitroanilino)hexan-1-ol typically involves the reaction of 3-nitroaniline with hexan-1-ol under specific conditions. One common method is the nucleophilic substitution reaction where 3-nitroaniline reacts with hexan-1-ol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitroanilino)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Nitroanilino)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-nitroanilino)hexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)

  • Structure: Replaces the nitroanilino group with a nitrobenzoxadiazole-thioether moiety.
  • Applications : A potent anticancer agent targeting glutathione transferases (GSTs), disrupting redox balance in cancer cells .
  • Key Differences: The benzoxadiazole ring enhances electrophilicity, enabling covalent interactions with GSTs. Higher molecular weight (C₁₂H₁₄N₄O₃S; ~294.3 g/mol) compared to 6-(3-nitroanilino)hexan-1-ol (estimated ~253.3 g/mol). Demonstrated in vivo efficacy against melanoma and leukemia models .

6-(Triphenylstannyl)hexan-1-ol

  • Structure : Features a triphenylstannyl (-SnPh₃) group attached to hexan-1-ol.
  • Applications: Grafted onto mesoporous nanomaterials (e.g., SBA-15) for antimelanoma activity via organotin-mediated cytotoxicity .
  • Key Differences :
    • The tin atom introduces heavy-metal toxicity, limiting biocompatibility but enhancing cytotoxic effects.
    • Molecular weight (~435.1 g/mol) significantly higher due to the stannyl group.
    • Mechanisms involve ROS generation and mitochondrial dysfunction .

6-((2'-Amino-6-morpholino-[4,5'-bipyrimidin]-2-yl)amino)hexan-1-ol

  • Structure: Contains a morpholinopyrimidine-amine substituent.
  • Applications: Investigated as a PI3 kinase inhibitor for cancer therapy, leveraging the morpholino group’s affinity for ATP-binding pockets .
  • Key Differences: The morpholino and pyrimidine groups enhance water solubility compared to nitroanilino derivatives. Demonstrated nanomolar IC₅₀ values in kinase inhibition assays .

Table 1: Comparative Properties of Hexan-1-ol Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications
This compound ~253.3 Nitroanilino, hydroxyl Low (hydrophobic) Potential enzyme targeting
NBDHEX 294.3 Nitrobenzoxadiazole, thioether Moderate in DMSO Anticancer (GST inhibitor)
6-(Triphenylstannyl)hexan-1-ol 435.1 Triphenylstannyl Insoluble in water Nanomaterial-based therapy
Hexan-1-ol 102.18 Hydroxyl Slightly soluble Industrial solvent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.